
Ethyl 1,3-benzodioxole-5-propionate
Overview
Description
Ethyl 1,3-benzodioxole-5-propionate is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 159431. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Central Nervous System Effects
Research indicates that derivatives of benzodioxole compounds, including ethyl 1,3-benzodioxole-5-propionate, exhibit potential as pharmacological agents. They have been investigated for their effects on the central nervous system (CNS), particularly as muscle relaxants and anticonvulsants. A patent describes a process for synthesizing N-substituted dihydro-2,3-benzodiazepines from these compounds, which are noted for their high enantiomeric purity and yield .
Safety Assessments
Safety assessments conducted on related compounds have shown that they are non-mutagenic and non-clastogenic in various tests, including the Ames test and in vitro micronucleus tests . Such findings support their potential use in pharmaceuticals while ensuring compliance with safety regulations.
Fragrance Industry Applications
This compound serves as an important intermediate in the synthesis of various fragrance materials. It is involved in the production of key fragrance compounds such as Helional®, which is widely used in perfumery due to its pleasant scent profile . The continuous acylation processes developed for its synthesis allow for greater efficiency and scalability in industrial applications.
Environmental Impact and Risk Assessment
The environmental safety assessments of this compound indicate low risk to aquatic environments based on screening-level assessments. The compound has been classified as possibly persistent but not bioaccumulative . This classification is crucial for its acceptance in commercial applications, especially in fragrances where environmental impact is a growing concern.
Synthesis Optimization
A recent study optimized the synthesis of this compound using recyclable heterogeneous catalysts under flow conditions. This method demonstrated improved substrate conversion rates and reduced reaction times compared to traditional batch processes .
Fragrance Development
In another case study involving fragrance development, this compound was successfully incorporated into formulations that enhanced scent longevity and stability while maintaining regulatory compliance regarding safety .
Data Summary Table
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt.
Conditions and Outcomes:
The hydrolysis rate depends on temperature and catalyst strength. Computational studies suggest that electron-withdrawing effects of the benzodioxole ring slightly stabilize the ester carbonyl, requiring moderate heating (80–100°C) for complete conversion.
Aminolysis and Transesterification
The ester reacts with nucleophiles such as amines or alcohols to form amides or new esters.
Key Reactions:
-
Aminolysis : Reaction with primary amines (e.g., methylamine) in anhydrous ethanol under reflux produces substituted amides.
Yields exceed 75% when using excess amine.
-
Transesterification : Catalyzed by Lewis acids (e.g., ZnCl₂), the ethyl group is replaced by higher alcohols (e.g., isopropyl alcohol) at 60–80°C .
Electrophilic Aromatic Substitution (EAS)
The benzodioxole ring directs electrophiles to the para position relative to the oxygen atoms.
Notable Reactions:
The electron-rich benzodioxole ring enhances reactivity, but steric hindrance from the propionate side chain reduces acylation efficiency compared to unsubstituted 1,3-benzodioxole .
Reduction Reactions
The ester group can be reduced to a primary alcohol using reagents like LiAlH₄.
Example:
This reaction proceeds quantitatively at room temperature .
Stability Under Thermal and Oxidative Conditions
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for Ethyl 1,3-benzodioxole-5-propionate, and how can reaction parameters be systematically optimized?
Methodological Answer: Key routes involve condensation of homopropargyl alcohols or propargylation of alkynes under basic conditions. Optimize yield by varying reaction time (6–15 hours), solvent polarity (ethanol vs. DMF), and temperature. Monitor via TLC and characterize intermediates using NMR. For example, refluxing in ethanol with KOH achieved 75% yield in analogous benzoxazole syntheses .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer: Combine / NMR for functional groups, FT-IR for carbonyl (C=O) and benzodioxole (C-O-C) stretches, and GC-MS for purity. For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous confirmation, as demonstrated for homopropargyl alcohol analogs .
Q. How should researchers determine physicochemical properties like logP and vapor pressure for this compound?
Methodological Answer: Use reversed-phase HPLC with a C18 column for logP. Calculate vapor pressure via GC retention time correlation or static vapor pressure balance. Validate computational predictions (e.g., EPI Suite) against experimental data. NIST-reported values for similar 1,3-benzodioxoles serve as benchmarks .
Q. What experimental designs assess the hydrolytic stability of this compound under varying pH?
Methodological Answer: Incubate the compound in pH 1–13 buffers at 37°C. Sample aliquots at 0/24/48 hours and quantify degradation via HPLC-UV. Use Arrhenius plots for shelf-life extrapolation. Isolate degradation products via preparative TLC and characterize via MS/MS .
Advanced Research Questions
Q. How can DFT calculations elucidate the electronic structure and reactivity of this compound?
Methodological Answer: Optimize geometry at B3LYP/6-311+G(d,p). Calculate HOMO/LUMO orbitals to predict reactive sites. Validate models by comparing theoretical and experimental IR spectra. Simulate transition states for mechanistic insights, as done for propargylated benzodioxoles .
Q. What strategies resolve contradictions between experimental spectral data and computational predictions?
Methodological Answer: Reassess purity via DSC and elemental analysis. Use X-ray crystallography for absolute configuration or 2D NMR (COSY/HSQC) for connectivity. Cross-validate DFT-predicted shifts with experimental values (±3 ppm tolerance) .
Q. How to design comparative studies evaluating bioactivity against structural analogs?
Methodological Answer: Create a congeneric series with varied substituents. Use standardized enzyme inhibition/microbial assays with triplicate measurements. Apply QSAR models correlating logP/molar refractivity with activity. Validate via ANOVA .
Q. What advanced MS techniques identify trace degradation products in environmental matrices?
Methodological Answer: Use LC-QTOF-MS in full-scan mode (m/z 50–1000) with ionization switching. Apply isotopic pattern matching and MS/MS library searches. For non-target screening, use molecular networking based on spectral similarity .
Q. How to reconcile conflicting thermal decomposition pathways in inert vs. oxidative atmospheres?
Methodological Answer: Perform TG-DSC-MS under N₂/O₂. Identify evolved gases via real-time MS. Use fast pyrolysis-GC/MS for intermediates. Apply Flynn-Wall-Ozawa kinetic analysis and cross-reference with DFT-computed bond energies .
Q. What methodologies enable chiral resolution and absolute configuration determination?
Methodological Answer: Use chiral HPLC (e.g., Chiralpak IA) with hexane/ethanol. For absolute configuration, synthesize diastereomers with (R)-Mosher’s acid and analyze via NMR. Solve crystal structures using Cu Kα radiation .
Properties
CAS No. |
7116-48-5 |
---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
ethyl 3-(1,3-benzodioxol-5-yl)propanoate |
InChI |
InChI=1S/C12H14O4/c1-2-14-12(13)6-4-9-3-5-10-11(7-9)16-8-15-10/h3,5,7H,2,4,6,8H2,1H3 |
InChI Key |
SHFDGDJEJOHKSV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCC1=CC2=C(C=C1)OCO2 |
Canonical SMILES |
CCOC(=O)CCC1=CC2=C(C=C1)OCO2 |
Key on ui other cas no. |
7116-48-5 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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